N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Description
The compound “N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide” features a structurally complex acetamide backbone with a substituted phenyl group (4-chloro-2-methoxy-5-methylphenyl) and a piperazine ring modified with a trans-styrenesulfonyl moiety.
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S/c1-17-14-20(21(30-2)15-19(17)23)24-22(27)16-25-9-11-26(12-10-25)31(28,29)13-8-18-6-4-3-5-7-18/h3-8,13-15H,9-12,16H2,1-2H3,(H,24,27)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUFAZDXIDBWGE-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The compound has a complex structure characterized by a chloro-substituted aromatic ring and a piperazine moiety. Its molecular formula is , and it exhibits properties that may contribute to its biological activity, such as lipophilicity and the ability to interact with multiple biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator of certain biochemical pathways, impacting cellular processes such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
- Receptor Modulation : It could interact with receptors in the central nervous system, potentially leading to analgesic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. A quantitative structure–activity relationship (QSAR) analysis indicated that compounds with similar structures demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria. The following table summarizes findings from relevant studies:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Moderate | |
| Candida albicans | Less effective |
Case Studies
- Antimicrobial Efficacy : A study screened various N-substituted phenyl compounds, including the target compound, for antimicrobial properties. Results showed significant activity against Staphylococcus aureus and methicillin-resistant strains (MRSA), indicating potential for development as an antimicrobial agent .
- Inflammatory Response Modulation : Another investigation into related compounds revealed that they could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Lipophilicity and Bioavailability
The lipophilic nature of this compound enhances its ability to penetrate cellular membranes, facilitating its action on intracellular targets. This property is crucial for its effectiveness as a therapeutic agent.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have indicated that modifications in the substituents on the phenyl rings can significantly alter biological activity. For instance, halogenated derivatives showed enhanced lipophilicity and increased antimicrobial efficacy due to improved membrane permeability .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes key structural features and properties of the target compound and its analogs:
*Estimated using PubChem tools; exact data unavailable in evidence.
Research Findings on Structure-Activity/Property Relationships
a. Piperazine Modifications
- The target compound’s piperazine ring substituted with a styrenesulfonyl group distinguishes it from simpler analogs like N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazinyl)acetamide .
- In contrast, the thioether-containing analog () replaces the chloro-methoxy-methylphenyl group with a phenylsulfanyl moiety, which may reduce metabolic stability but increase membrane permeability .
b. Aromatic Substituent Effects
- The 4-chloro-2-methoxy-5-methylphenyl group in the target compound provides a balance of lipophilicity (chloro, methyl) and polarity (methoxy), contrasting with the trifluoromethyl group in , which offers stronger electron-withdrawing effects and resistance to oxidative metabolism .
c. Sulfonyl vs. Thioether Linkages
- The styrenesulfonyl group in the target compound likely improves aqueous solubility compared to the thioether in , though the latter’s sulfur atom could facilitate interactions with cysteine residues in enzymes .
d. Crystallographic Insights
Q & A
Q. What are the recommended synthetic routes for N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide, and how can reaction progress be monitored?
The synthesis typically involves:
- Step 1 : Formation of the sulfonylpiperazine core via coupling of piperazine derivatives with styrenyl sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 2 : Acetamide linkage via nucleophilic substitution between the sulfonylpiperazine intermediate and 4-chloro-2-methoxy-5-methylphenylacetic acid derivatives (using DCC or EDC as coupling agents) .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining tracks intermediates. Reaction completion is confirmed by the disappearance of starting material spots .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- NMR Spectroscopy : 1H and 13C NMR resolve aromatic protons (δ 6.8–7.8 ppm), sulfonyl groups (δ ~3.5 ppm for SO2), and acetamide carbonyls (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragments corresponding to sulfonylpiperazine cleavage .
- IR Spectroscopy : Confirms functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹, C=O at ~1650 cm⁻¹) .
Q. How can researchers assess compound stability under experimental storage conditions?
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 2–4 weeks. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
- pH Stability : Dissolve in buffers (pH 1–13) and analyze by LC-MS to identify hydrolysis byproducts (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Analog Synthesis : Modify substituents on the phenyl (e.g., replace Cl with F) or piperazine (e.g., substitute styrenyl with naphthyl) to assess impact on target binding .
- In Vitro Assays : Test analogs against disease-relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinity (KD) .
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with active sites (e.g., hydrogen bonding with sulfonyl groups) .
Q. How should researchers resolve contradictory NMR data in structural elucidation?
Q. What computational strategies are effective for predicting pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMET Predictor to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 inhibition .
- Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of sulfonylpiperazine conformers .
Q. How can researchers address discrepancies in bioassay results across laboratories?
- Standardized Protocols : Validate assays using reference inhibitors (e.g., staurosporine for kinase inhibition) and control cell lines (e.g., HEK293 for cytotoxicity) .
- Inter-Lab Reprodubility Tests : Share aliquots of the compound and perform blinded IC50 determinations to identify methodological variability .
Methodological Best Practices
- Synthesis Optimization : Compare yields from alternative coupling agents (e.g., HATU vs. EDC) and solvents (DMF vs. THF) using DoE (Design of Experiments) .
- Crystallography : If single crystals are obtained, use SHELXL for structure refinement to resolve stereochemical ambiguities .
- Data Documentation : Maintain raw spectral data (e.g., Bruker .topspin files) and computational scripts (e.g., Python MD analysis) in FAIR-compliant repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
